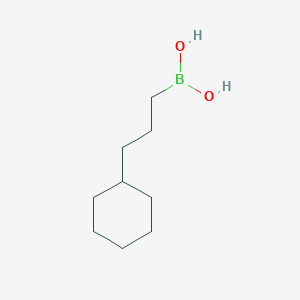

(3-Cyclohexylpropyl)boronic acid

描述

Overview of Alkyl Boronic Acids in Organic Synthesis and Medicinal Chemistry

Boronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂). evitachem.com Within this class, alkyl boronic acids are distinguished by their sp³-hybridized carbon bonded to boron. These compounds have become indispensable tools in organic synthesis due to their stability, low toxicity, and broad functional group tolerance. sigmaaldrich.com

One of the most prominent applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. fluorochem.co.ukwiley-vch.de This reaction's reliability and efficiency have made it a cornerstone in both academic and industrial laboratories for creating complex molecular architectures. wiley-vch.de Beyond Suzuki coupling, alkyl boronic acids participate in a variety of other important transformations, including Chan-Lam coupling for carbon-nitrogen and carbon-oxygen bond formation, conjugate additions, and homologations. fluorochem.co.uk

In medicinal chemistry, the incorporation of boronic acid moieties, including alkyl derivatives, into drug candidates has gained significant traction. clearsynth.comgoogle.comwiley-vch.de This interest was notably spurred by the FDA approval of bortezomib, a dipeptidyl boronic acid used in cancer therapy. clearsynth.comwiley-vch.de The boronic acid group can act as a pharmacophore, forming reversible covalent bonds with target proteins, which can lead to potent and selective inhibition. google.com The introduction of a boronic acid can also modify a molecule's physicochemical properties, potentially improving its pharmacokinetic profile. wiley-vch.de

Significance of (3-Cyclohexylpropyl)boronic Acid as a Versatile Synthetic Building Block

This compound, with the CAS number 1498314-72-9, is recognized as a valuable building block in organic synthesis. google.comcymitquimica.com Its structure, featuring a cyclohexyl group connected to a propylboronic acid moiety, offers a unique combination of a bulky, lipophilic cycloalkane and a reactive boronic acid functional group. This makes it a useful reagent for introducing the 3-cyclohexylpropyl fragment into a wide range of molecular scaffolds.

While specific, detailed research findings on the direct application of this compound are not extensively documented in publicly available literature, its significance lies in its commercial availability as a research chemical and building block. google.comchembuyersguide.comgoogle.com Chemical suppliers categorize it for use in the synthesis of more complex molecules, particularly within the pharmaceutical and material science sectors. google.comgoogle.com Its utility can be inferred from the well-established reactivity of alkyl boronic acids. It is anticipated to be a competent coupling partner in Suzuki-Miyaura reactions with various aryl and heteroaryl halides or triflates, enabling the synthesis of compounds containing the cyclohexylpropyl motif. Such structures are of interest in medicinal chemistry, where saturated carbocyclic rings like cyclohexane (B81311) are often incorporated to modulate properties such as solubility, metabolic stability, and receptor binding.

The synthesis of this compound would likely follow established methods for preparing alkyl boronic acids. A common route involves the reaction of a Grignard reagent, such as 3-cyclohexylpropylmagnesium bromide (formed from 3-cyclohexylpropyl bromide), with a trialkyl borate (B1201080) like trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1498314-72-9 sigmaaldrich.comcymitquimica.com |

| Molecular Formula | C₉H₁₉BO₂ google.com |

| Molecular Weight | 170.06 g/mol chembuyersguide.comgoogle.com |

| Purity | Typically ≥95% fluorochem.co.ukchembuyersguide.com |

| Physical State | Solid |

| Category | Organic Building Block google.comchembuyersguide.com |

Note: Data is compiled from chemical supplier information and may vary.

Historical Context and Evolution of Boronic Acid Chemistry Relevant to Alkyl Derivatives

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis of a member of this class, ethylboronic acid. clearsynth.comcymitquimica.com He prepared it through the reaction of diethylzinc (B1219324) with triethyl borate, followed by oxidation. clearsynth.comcymitquimica.com For a long time, boronic acids were considered chemical curiosities with limited practical use. cymitquimica.com

The landscape of boronic acid chemistry was dramatically transformed in the latter half of the 20th century. A pivotal moment was the development of the Suzuki-Miyaura cross-coupling reaction in 1981. wiley-vch.de This palladium-catalyzed reaction between organoboron compounds and organic halides proved to be an exceptionally mild and versatile method for C-C bond formation, tolerant of a wide array of functional groups. wiley-vch.de While initial studies often focused on aryl and vinyl boronic acids, the methodology has been extended to include alkylboronic acids.

The expansion of reactions involving alkylboronic acids has been a significant area of development. Challenges such as the potential for β-hydride elimination in cross-coupling reactions have been addressed through the design of advanced catalyst systems. cymitquimica.com Furthermore, new methods for the synthesis of alkylboronic acids and their derivatives, such as the borylation of alkyl halides and the hydroboration of alkenes, have made these valuable reagents more accessible. The evolution from niche chemicals to foundational reagents in synthesis underscores the profound impact of boronic acids, including alkyl derivatives like this compound, on modern chemistry. sigmaaldrich.com

属性

IUPAC Name |

3-cyclohexylpropylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9,11-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBWNHHUOFZPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC1CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclohexylpropyl Boronic Acid and Its Derivatives

General Strategies for Alkylboronic Acid Synthesis

The creation of alkylboronic acids and their derivatives can be achieved through several primary approaches, each with its own advantages and substrate scope. These strategies generally involve the formation of a carbon-boron bond through various mechanisms.

Hydroboration Approaches to Carbon-Boron Bond Formation

Hydroboration is a fundamental reaction in organic synthesis where a boron-hydrogen bond adds across a carbon-carbon double or triple bond. wikipedia.orgwikipedia.org This reaction is a powerful tool for the synthesis of alkylboronic acids from alkenes and alkynes. wikipedia.orgorganic-chemistry.org

The hydroboration of alkenes, followed by oxidation, is a well-established, two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon. wikipedia.orgnih.govmasterorganicchemistry.com The initial hydroboration step involves the addition of a borane (B79455) reagent, such as borane (BH₃) or its complexes like borane dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BH₃•THF), across the double bond. wikipedia.orgmasterorganicchemistry.com This forms a trialkylborane intermediate. wikipedia.org For the synthesis of boronic acids or their esters, specific borane reagents like pinacolborane (HBpin) or catecholborane (HBcat) are often employed. acs.orgnih.gov

The regioselectivity of the hydroboration of terminal alkenes typically yields the linear alkylborane product. nih.gov However, methods have been developed to achieve branched isomers by employing copper-based catalysts. nih.gov The stereochemistry of hydroboration is typically syn-addition, where the hydrogen and boron atoms add to the same face of the alkene. wikipedia.org

Recent advancements in hydroboration include the use of transition-metal catalysts, such as those based on iridium, to achieve high selectivity. organic-chemistry.org Additionally, catalyst-free methods using simple borane adducts have been developed that show comparable reactivity to transition-metal-catalyzed protocols. organic-chemistry.org

Electrophilic Borylation Techniques for Alkyl Chains

Electrophilic borylation involves the use of an electrophilic boron species to form a carbon-boron bond, often by reacting with a nucleophilic carbon source. This approach is particularly useful for the functionalization of C-H bonds. rsc.org

Intramolecular electrophilic C-H borylation is a transition-metal-free method for forming C-B bonds in arenes and alkenes. rsc.org This process can proceed through different mechanisms, including electrophilic aromatic substitution or σ-bond metathesis. rsc.org While widely used for aromatic systems, its application to alkyl chains is an area of ongoing research.

More recently, photochemical methods have emerged for the borylation of alkyl halides using bis(catecholato)diboron (B79384) as the boron source. acs.org These methods utilize organocatalysts and visible light to generate alkyl radicals from alkyl chlorides, bromides, and sulfonates, which are then borylated. acs.org This approach is notable for its tolerance of various functional groups and its ability to proceed under mild, redox-neutral conditions. acs.org Electrochemical methods also provide a transition-metal-free route to alkyl boronic esters from alkyl halides. organic-chemistry.org

Transmetalation Reactions Involving Boron Species (e.g., Si/B, Sn/B)

Transmetalation reactions are a cornerstone of organometallic chemistry and are central to many cross-coupling reactions. In the context of boronic acid synthesis, transmetalation involves the transfer of an organic group from a different metal to a boron atom. rsc.org

While the Suzuki-Miyaura reaction famously involves the transmetalation of an organoboron species to a palladium catalyst, the reverse can also be considered for the synthesis of boronic acids. rsc.org For instance, organosilicon or organotin compounds can react with boron halides or other electrophilic boron reagents to form the corresponding organoboron compound. These reactions typically proceed without a change in the oxidation state of the boron, silicon, or tin. researchgate.net

The efficiency and scope of these transmetalation reactions depend on the relative electronegativities of the metals and the stability of the resulting products. uni-goettingen.de

Nucleophilic Addition of Organometallic Reagents to Boron Precursors

This strategy involves the reaction of a nucleophilic organometallic reagent, such as an organolithium or Grignard reagent, with an electrophilic boron-containing precursor, like a trialkyl borate (B1201080). google.comgoogle.com This is a common and versatile method for preparing a wide range of boronic acids. nih.gov

The process typically involves the formation of the organometallic reagent from an organic halide, followed by its addition to the boron electrophile at low temperatures to control reactivity and prevent side reactions. google.com The resulting boronate ester is then hydrolyzed to yield the boronic acid. google.com

While effective, this method's use of highly reactive organometallic reagents can limit its compatibility with certain functional groups. sigmaaldrich.com To address this, milder conditions and alternative boron precursors are continuously being explored. sigmaaldrich.com

Specific Synthetic Routes to (3-Cyclohexylpropyl)boronic Acid

The synthesis of this compound can be envisioned through the application of the general strategies outlined above.

Optimization of Established Synthetic Protocols

While specific, optimized protocols for the synthesis of this compound are not extensively detailed in the provided search results, established methods for alkylboronic acid synthesis can be adapted and optimized for this specific target.

For example, a hydroboration approach would involve the reaction of 3-cyclohexylprop-1-ene with a suitable borane reagent like pinacolborane, likely catalyzed by an iridium complex to ensure high regioselectivity for the terminal boronic ester. Subsequent hydrolysis would yield the desired this compound.

Alternatively, a nucleophilic addition route could be employed. This would involve the preparation of a (3-cyclohexylpropyl) Grignard or organolithium reagent from the corresponding halide (e.g., 1-bromo-3-cyclohexylpropane). This organometallic reagent would then be reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to afford this compound. Optimization of this route would focus on reaction temperature, solvent, and the choice of borate ester to maximize yield and purity.

A general representation of the nucleophilic addition approach is as follows:

Step 1: Formation of the Grignard Reagent Cyclohexylpropyl-Br + Mg → Cyclohexylpropyl-MgBr

Step 2: Reaction with Borate Ester Cyclohexylpropyl-MgBr + B(OR)₃ → Cyclohexylpropyl-B(OR)₂ + MgBr(OR)

Step 3: Hydrolysis Cyclohexylpropyl-B(OR)₂ + H₂O → this compound + 2 ROH

Optimization of such a protocol would involve fine-tuning reaction conditions to minimize side-product formation and maximize the yield of the target molecule.

Development of Novel and Efficient Synthetic Pathways

The primary route to alkylboronic acids like this compound often involves the hydroboration of an appropriate alkene. masterorganicchemistry.commasterorganicchemistry.com This reaction, typically employing borane (BH3) or its complexes, proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the less substituted carbon of the double bond. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of this compound, the starting material would be 3-cyclohexylprop-1-ene. The hydroboration step is followed by an oxidative workup, often with hydrogen peroxide, to yield the desired boronic acid. masterorganicchemistry.com

| Reactant | Reagents | Product |

| 3-Cyclohexylprop-1-ene | 1. BH3・THF 2. H2O2, NaOH | This compound |

Alternative strategies focus on the reaction of a Grignard or organolithium reagent with a trialkyl borate. nih.govyoutube.com In this approach, 1-bromo-3-cyclohexylpropane would be converted to its corresponding Grignard reagent, which is then reacted with a borate ester, such as trimethyl borate, followed by acidic hydrolysis to furnish this compound. youtube.comgoogle.com

Preparation of Key Derivatives and Surrogates

Due to the inherent instability of some boronic acids, which can undergo protodeboronation or form cyclic anhydrides (boroxines), more stable derivatives are often synthesized for storage and use in coupling reactions. nih.govorgsyn.orgljmu.ac.uk

Boronate esters are widely used, stable surrogates for boronic acids. nih.govorgsyn.org The most common are the pinacol (B44631) esters, formed by the reaction of the boronic acid with pinacol. orgsyn.org This is typically an equilibrium process, and the removal of water drives the reaction to completion. orgsyn.org

N-methyliminodiacetic acid (MIDA) boronates represent another class of exceptionally stable boronate esters. These derivatives are crystalline, air-stable solids that can be easily purified by chromatography and are stable to a wide range of reaction conditions. The MIDA ligand can be cleaved under mild basic conditions to release the free boronic acid in situ for subsequent reactions. ljmu.ac.uk

| Derivative | Structure | Key Features |

| This compound pinacol ester | Good stability, widely used in Suzuki-Miyaura coupling. nih.govstrath.ac.uk | |

| This compound MIDA ester | Exceptional stability, allows for slow release of the boronic acid. ljmu.ac.uk |

Potassium organotrifluoroborate salts are another important class of bench-stable boronic acid derivatives. orgsyn.orgorganic-chemistry.org They are typically prepared by treating the corresponding boronic acid with potassium hydrogen difluoride (KHF2). organic-chemistry.org These salts are crystalline, non-hygroscopic solids that are often more stable than the corresponding boronic acids, particularly to protodeboronation. nih.gov Potassium (3-cyclohexylpropyl)trifluoroborate offers enhanced stability and is a competent coupling partner in various palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org The synthesis generally involves the reaction of the boronic acid with an aqueous solution of KHF2. organic-chemistry.org

The synthesis of chiral, stereoisomeric derivatives of this compound would require the introduction of a stereocenter. While the parent compound is achiral, derivatives with substituents on the propyl chain or the cyclohexane (B81311) ring could exist as stereoisomers. Asymmetric hydroboration is a powerful tool for establishing stereocenters. lookchem.com Using a chiral borane reagent, such as those derived from α-pinene, for the hydroboration of a suitable prochiral alkene would lead to the formation of an enantioenriched boronic ester. lookchem.com Subsequent manipulation of this chiral intermediate would provide access to various stereoisomeric derivatives. The development of asymmetric catalytic methods for the synthesis of chiral boronic esters is an active area of research. researchgate.net

Chemical Reactivity and Catalytic Transformations Involving 3 Cyclohexylpropyl Boronic Acid

Carbon-Carbon Bond Formation Reactions

As a primary alkylboronic acid, (3-cyclohexylpropyl)boronic acid is a key participant in a range of metal-catalyzed reactions designed to create new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.

Palladium catalysis is central to many of the most powerful C-C bond-forming methods. For alkylboronic acids like this compound, these reactions provide a direct route to couple a saturated alkyl group with various unsaturated partners.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, involving the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or pseudohalide. This compound can serve as the nucleophilic partner, coupling with a variety of C(sp²)-hybridized electrophiles.

The general transformation is as follows:

Coupling with Aryl Electrophiles: The reaction of this compound with aryl halides (bromides, chlorides) or triflates is a powerful method for synthesizing alkylarenes. These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base to proceed. The choice of these components is critical for achieving high efficiency, especially when using less reactive aryl chlorides or sterically hindered substrates. rsc.org

Coupling with Heteroaryl Electrophiles: Heteroaromatic compounds are ubiquitous in pharmaceuticals and agrochemicals. The Suzuki-Miyaura coupling allows for the direct installation of the 3-cyclohexylpropyl group onto various heterocyclic rings. Couplings involving heteroaryl halides can be challenging due to the potential for the heteroatoms to coordinate to and deactivate the palladium catalyst. researchgate.netunm.edu The development of specialized ligands and reaction conditions has enabled these transformations with a broad scope of heteroaryl partners.

Coupling with Alkenyl Electrophiles: The coupling with alkenyl (or vinyl) halides and triflates produces substituted alkenes. A key consideration in these reactions is the retention of the alkene's stereochemistry. organic-chemistry.org With appropriate ligand selection, the geometry of the starting vinyl halide can often be preserved in the final product. organic-chemistry.org The reaction of primary alkylboronic acids, such as this compound, with alkenyl halides proceeds effectively using specific air-stable palladium catalysts and bases like cesium carbonate. wur.nl

The table below illustrates typical conditions and outcomes for the Suzuki-Miyaura coupling of primary alkylboronic acids with various electrophiles, which are representative of the expected reactivity for this compound.

| Alkylboronic Acid/Ester | Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) |

| n-Butylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| n-Propylboronic acid | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 88 |

| Isobutylboronic acid | (E)-1-Bromo-2-phenylethene | PdCl(C₃H₅)(dppb) | Cs₂CO₃ | Toluene | 91 |

| n-Hexylboronic acid | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 93 |

| n-Butylboronic acid | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / CataCXium A | K₃PO₄ | Toluene/H₂O | 97 |

The use of alkylboronic acids in Suzuki-Miyaura couplings presents unique challenges and opportunities compared to their aryl counterparts.

Scope:

Access to C(sp³)-C(sp²) Linkages: The primary utility is the formation of bonds between saturated alkyl centers and unsaturated aryl or vinyl centers, which are common motifs in pharmaceuticals and materials science.

Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide array of functional groups on both coupling partners, a key advantage of the Suzuki-Miyaura reaction. nih.gov

Availability of Reagents: Many primary alkylboronic acids are commercially available or can be readily prepared. nih.gov

Limitations:

β-Hydride Elimination: The most significant side reaction for primary alkylboronic acids containing β-hydrogens, such as this compound, is β-hydride elimination from the alkyl-palladium intermediate. rsc.orgunm.edu This process leads to the formation of an alkene and a palladium-hydride species, which can then reduce the electrophile, diminishing the yield of the desired cross-coupled product. rsc.org

Slow Transmetalation: The transfer of the alkyl group from boron to palladium (transmetalation) is often slower than for arylboronic acids. This can lead to competing side reactions, including protodeboronation (cleavage of the C-B bond by a proton source). rsc.orgdicp.ac.cn

Protodeboronation: Alkylboronic acids can be susceptible to protodeboronation under the basic reaction conditions, especially in the presence of water, which reduces the effective concentration of the nucleophile. dicp.ac.cn

Isomerization: For secondary alkylboronic acids, isomerization is a major issue, though this is not a concern for primary reagents like this compound. acs.org

Overcoming the limitations of using alkylboronic acids in Suzuki-Miyaura coupling hinges on the rational design and selection of phosphine ligands and palladium catalysts. The ligand plays a crucial role in promoting the desired reaction pathway while suppressing side reactions.

Sterically Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) have proven highly effective. rsc.orgmdpi.com Their steric bulk promotes the final reductive elimination step, which forms the desired C-C bond, making it faster than competing β-hydride elimination. Their electron-donating nature increases electron density on the palladium center, facilitating the initial oxidative addition step, particularly with less reactive aryl chlorides.

Inhibition of β-Hydride Elimination: The geometry enforced by certain bulky ligands around the palladium center can sterically disfavor the formation of the planar, four-membered transition state required for β-hydride elimination. rsc.org For example, the unique structure of the AntPhos ligand has been shown to be particularly effective at inhibiting this side pathway in sterically demanding couplings. rsc.org

Catalyst Precursors: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence reaction efficiency. The development of pre-formed palladium-ligand complexes (precatalysts) offers improved stability and reactivity, ensuring the rapid generation of the active Pd(0) species in the catalytic cycle. mdpi.com

While the Suzuki-Miyaura reaction is prominent, the boronic acid functional group can participate, either directly or through conversion to other organometallic species, in a variety of other C-C bond-forming cross-coupling reactions.

Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide. While this compound is not a direct participant, it can be converted into the corresponding organostannane, which could then be used in a Stille coupling. This reaction is known for its excellent functional group tolerance but is often avoided due to the toxicity of organotin compounds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Boronic acids are not the typical nucleophiles in this reaction. However, variants exist where boronic acids can be used in Sonogashira-type reactions, though this is more established for arylboronic acids.

Chan-Lam Coupling: This copper-catalyzed reaction typically forms carbon-heteroatom (C-N, C-O) bonds from boronic acids. wikipedia.orgthieme-connect.com While the classic Chan-Lam reaction is not a C-C coupling, recent advancements have extended its utility to alkylboronic acids and their esters for alkylation reactions. rsc.orgchemrxiv.org It is distinct from palladium-catalyzed methods and often proceeds under mild, aerobic conditions. wikipedia.orgorganic-chemistry.org

Liebeskind-Srogl Coupling: This palladium-catalyzed reaction uniquely couples a thioester with a boronic acid, mediated by a stoichiometric amount of a copper(I) salt, to produce ketones. wikipedia.orgorganic-chemistry.org This reaction proceeds under neutral, base-free conditions, making it highly valuable for substrates sensitive to base. organic-chemistry.org this compound could foreseeably be coupled with a thioester (e.g., an aryl thioester) to yield a (3-cyclohexylpropyl)aryl ketone. The reaction has a broad scope and is particularly useful for synthesizing complex and highly functionalized molecules. researchgate.netchemrxiv.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.org Organoboron compounds like this compound can be converted to the corresponding organozinc reagents via transmetalation with a zinc salt. sigmaaldrich.com These organozinc reagents are generally more reactive than their boronic acid counterparts but are also more sensitive to air and moisture. wikipedia.orgnih.gov The Negishi reaction is highly effective for C(sp³)-C(sp²) couplings and tolerates a wide range of functional groups. nih.gov

The 1,4-conjugate addition (or Michael addition) of organoboron reagents to α,β-unsaturated carbonyl compounds (enones, enoates) is another important C-C bond-forming reaction. This reaction allows for the introduction of the alkyl group at the β-position of the carbonyl system.

Rhodium-Catalyzed Conjugate Addition: Rhodium complexes are highly effective catalysts for the conjugate addition of boronic acids. wiley-vch.deacs.org The reaction typically proceeds in the presence of a phosphine ligand and often in an aqueous or protic solvent system, which is believed to facilitate the crucial transmetalation step from boron to rhodium. wiley-vch.de this compound would be expected to add to various enones to furnish β-alkylated ketones. thieme-connect.dersc.org

Copper-Catalyzed Conjugate Addition: Copper catalysts are also widely used for conjugate addition reactions. iaea.orgnih.gov While Gilman reagents (organocuprates) are classic reagents for this transformation, catalytic versions using boronic acids or their derivatives have been developed. These methods can provide an alternative to rhodium-based systems. rsc.org

The general scheme for the conjugate addition is shown below:

This reaction is highly valuable for constructing carbon skeletons, as the resulting enolate intermediate can be trapped or protonated to yield a functionalized ketone or ester. youtube.com

Homologations and Electrophilic Allyl Shifts

Homologation reactions of boronic esters, a process that involves the insertion of a one-carbon unit into a carbon-boron bond, represent a powerful tool for the construction of complex organic molecules. wikipedia.orguni-saarland.de The Matteson homologation, for instance, utilizes (dichloromethyl)lithium to convert a boronic ester into its α-chloro derivative, which can then undergo nucleophilic substitution with a Grignard reagent. uni-saarland.de This sequence effectively inserts a CHR' group into the C-B bond, where R' is derived from the Grignard reagent. While specific studies on this compound are not prevalent, the general mechanism is applicable. The reaction proceeds through the formation of a boronate complex, followed by a 1,2-migration of the alkyl group from the boron to the adjacent carbon, displacing a chloride ion. uni-saarland.de The stereochemical outcome of these reactions can often be controlled by the use of chiral diols to form the initial boronic ester. uni-saarland.de

Electrophilic allyl shifts are another important transformation involving boronic acid derivatives, particularly allylboronates. acs.org Allylboronic esters themselves are generally unreactive towards many electrophiles. acs.org However, their nucleophilicity can be significantly enhanced by conversion into allylboronate complexes through the addition of an aryllithium reagent. These more potent nucleophiles can then react with a variety of electrophiles, including those that are carbon- and heteroatom-based, with high regioselectivity and stereospecificity. acs.org The reaction typically proceeds with the electrophile attacking the γ-position of the allylboronate. bristol.ac.uk This methodology allows for the stereospecific synthesis of a wide range of functionalized allylic compounds. acs.org

Carbon-Heteroatom Bond Formation Reactions

Chan-Lam-Evans Coupling for C-N, C-O, and C-S Bond Formation

The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed cross-coupling reaction that provides a versatile method for the formation of carbon-heteroatom bonds. wikipedia.orgnrochemistry.com This reaction typically involves the coupling of an aryl or alkenyl boronic acid with an amine, alcohol, or thiol to form the corresponding C-N, C-O, or C-S bond, respectively. wikipedia.orgorganic-chemistry.org A key advantage of the CLE coupling is that it can often be conducted at room temperature and is tolerant of air, making it a more experimentally convenient alternative to other cross-coupling methods like the Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org

The general mechanism is thought to involve the formation of a copper(II)-aryl complex, which then coordinates with the heteroatom nucleophile. wikipedia.org A subsequent reductive elimination from a copper(III) intermediate yields the desired product and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle. wikipedia.orgst-andrews.ac.uk

For the formation of C-N bonds, a variety of nitrogen-containing compounds can be used, including amines, anilines, amides, imides, ureas, carbamates, and sulfonamides. organic-chemistry.orgyoutube.com While aryl boronic acids are more commonly employed, the reaction can also be extended to alkylboronic acids like this compound. The choice of copper catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency. nrochemistry.com For instance, the use of a mixed MeCN/EtOH solvent system has been shown to be effective for the coupling of aryl boronic acid pinacol (B44631) esters with aryl amines. nih.gov

| Reactants | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

| Arylboronic acid, Amine | Copper(II) acetate (B1210297) | Pyridine (B92270) | Dichloromethane | Aryl amine | Good | wikipedia.org |

| Arylboronic acid, Pyrrole | Copper(II) acetate | Pyridine | Not Specified | N-Arylpyrrole | 93% | wikipedia.org |

| Arylboronic acid, Imidazole | Copper salt | Not Specified | Protic Solvent | N-Aryl imidazole | Not Specified | st-andrews.ac.uk |

| Arylboronic acid pinacol ester, Aryl amine | Not Specified | Not Specified | MeCN/EtOH | Diaryl amine | Effective | nih.gov |

The CLE coupling is also a valuable tool for the synthesis of aryl ethers (C-O bonds) from the reaction of boronic acids with phenols and other alcohols. wikipedia.org Similar to C-N bond formation, the reaction conditions can be tuned for optimal performance. Copper(II) acetate is a commonly used catalyst. nih.gov

For the formation of C-S bonds, the Chan-Lam-type S-arylation of thiols with boronic acids offers a mild and efficient route to aryl sulfides. organic-chemistry.org This reaction can be catalyzed by copper sulfate (B86663) (CuSO₄) in the presence of a ligand such as 1,10-phenanthroline. organic-chemistry.orgresearchgate.net The use of an environmentally friendly solvent like ethanol (B145695) and oxygen as the oxidant makes this a particularly attractive method. organic-chemistry.org It is important to note that while this method is effective for a wide range of arylboronic acids and thiols, it has been reported to be unsuitable for aliphatic thiols and alkylboronic acids under certain conditions. organic-chemistry.org

| Reactants | Catalyst/Ligand | Oxidant | Solvent | Product | Yield | Reference |

| Arylboronic acid, Thiol | CuSO₄ / 1,10-phenanthroline | Oxygen | Ethanol | Aryl sulfide (B99878) | Good to Excellent | organic-chemistry.org |

Oxidation Reactions of Carbon-Boron Bonds

The carbon-boron bond in organoboranes, including this compound, can be readily oxidized to form a carbon-oxygen bond. This transformation is a cornerstone of organoboron chemistry, providing a reliable method for the synthesis of alcohols from boronic acids. nih.gov The most common reagent for this oxidation is alkaline hydrogen peroxide (H₂O₂/NaOH). The reaction proceeds with retention of configuration at the carbon atom that was attached to the boron.

The mechanism involves the attack of a hydroperoxide anion on the Lewis acidic boron atom to form a boronate intermediate. This is followed by the migration of the alkyl group from the boron to the adjacent oxygen atom, displacing a hydroxide (B78521) ion. This process is repeated for the remaining alkyl or hydroxyl groups on the boron, ultimately leading to the formation of a borate (B1201080) ester, which is then hydrolyzed to the corresponding alcohol and boric acid.

While hydrogen peroxide is the most prevalent oxidant, other reagents can also be employed. libretexts.orgyoutube.com For instance, pyridinium (B92312) chlorochromate (PCC) is a milder oxidizing agent that can convert primary alcohols to aldehydes. youtube.com Stronger oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) will typically oxidize primary alcohols all the way to carboxylic acids. libretexts.orgyoutube.com

Lewis Acidity and Complexation Chemistry of the Boron Center

The boron atom in this compound possesses a vacant p-orbital, rendering it a Lewis acid. wiley-vch.de This Lewis acidity is fundamental to much of its reactivity and allows it to form complexes with Lewis bases.

Reversible Formation of Boronate Esters with Diols in Aqueous Media

A hallmark of boronic acids is their ability to reversibly form cyclic boronate esters with 1,2- and 1,3-diols in aqueous solution. researchgate.netmpg.de This reaction is pH-dependent, with the ester being more stable at higher pH values where the boronic acid exists in its tetrahedral boronate form. mpg.de The formation of these esters is a dynamic covalent process, meaning the bonds can be formed and broken under equilibrium conditions. mpg.de

This reversible binding has been extensively exploited in the development of sensors for saccharides, which contain multiple diol functionalities. wikipedia.org The binding affinity and specificity can be modulated by the electronic and steric properties of the boronic acid and the stereochemistry of the diol. researchgate.net For instance, ortho-aminomethylphenylboronic acids have been shown to have an enhanced affinity for diols at neutral pH due to the electron-withdrawing effect of the aminomethyl group, which lowers the pKa of the boronic acid. nih.govnih.gov

The formation of boronate esters with diols is a key principle in the design of responsive materials. For example, hydrogels cross-linked with boronate esters can exhibit glucose-responsive behavior, where the addition of glucose competes for binding with the boronic acid, leading to a change in the hydrogel's properties. researchgate.netresearchgate.net

Dative Bond Formation with Nitrogen- and Phosphorous-Oxides

The Lewis acidic boron center of boronic acids and their derivatives can form dative bonds with various Lewis bases, including nitrogen- and phosphorous-oxides. proquest.com These interactions involve the donation of a lone pair of electrons from the oxygen atom of the N-oxide or P-oxide to the empty p-orbital of the boron atom.

The formation of dative B-N bonds has been utilized in the construction of crystalline organic frameworks (BNOFs). nih.gov In some cases, boronic acids can self-assemble with polytopic N-donor ligands to form ordered supramolecular structures. nih.govresearchgate.netresearchgate.net For example, 4-pyridine boronic acid has been used to construct a microporous framework where boroxine (B1236090) rings are linked by dative bonds to the pyridine nitrogen atoms. nih.gov

Similarly, boronic acid derivatives can form complexes with phosphine oxides. proquest.comnih.gov The synthesis of phosphine boronate esters has been achieved through the asymmetric boration of α,β-unsaturated phosphine oxides catalyzed by a copper complex. nih.gov These dative bond interactions are crucial in supramolecular chemistry and materials science for the design of new functional materials. digitellinc.com

Interaction with Other Lewis Bases and Chelation Effects

This compound, as a member of the alkylboronic acid family, exhibits characteristic interactions with Lewis bases, primarily through the formation of reversible covalent bonds with diols, amino alcohols, and other bidentate ligands, leading to the formation of five- or six-membered cyclic boronate esters. This reactivity is central to its utility in various chemical and biomedical applications. The electron-donating nature of the cyclohexylpropyl group influences the Lewis acidity of the boron center, which in turn governs the strength and dynamics of these interactions.

The fundamental interaction involves the vacant p-orbital of the sp²-hybridized boron atom of the boronic acid acting as a Lewis acid, accepting a pair of electrons from a Lewis base. In aqueous solutions, an equilibrium exists between the neutral trigonal boronic acid and the anionic tetrahedral boronate species. The formation of the tetrahedral boronate is crucial for subsequent complexation with diols and other Lewis bases. Generally, alkylboronic acids are known to form esters with diols more readily than their arylboronic acid counterparts organic-chemistry.org.

The chelation effect is a significant driving force in the interaction of this compound with bidentate Lewis bases. When a molecule containing two Lewis basic groups, such as the hydroxyl groups in a 1,2- or 1,3-diol or the hydroxyl and amino groups in an amino alcohol, binds to the boron center, a stable cyclic complex is formed. This process is entropically favored over the binding of two separate monodentate ligands.

The stability of the resulting chelate is influenced by several factors, including the pKa of the boronic acid, the nature of the Lewis base, the stereochemistry of the interacting groups, and the pH of the medium. The formation of these stable chelates is the basis for applications such as sensors for saccharides, dynamic combinatorial chemistry, and drug delivery systems nih.govwikipedia.org.

Interaction with Diols

The reaction of this compound with diols, particularly 1,2- and 1,3-diols, leads to the formation of cyclic boronate esters. This reversible esterification is a cornerstone of boronic acid chemistry. The equilibrium of this reaction is pH-dependent, with the formation of the boronate ester being more favorable at pH values near or above the pKa of the boronic acid, where the more reactive tetrahedral boronate anion is present in higher concentrations organic-chemistry.org.

While specific binding constants for this compound are not extensively documented in publicly available literature, the general principles of alkylboronic acid reactivity suggest that it would form stable complexes with various diols. The table below provides hypothetical, yet representative, binding constants (Keq) for the interaction of this compound with a selection of diols, illustrating the expected relative affinities. The data is based on the general understanding that alkylboronic acids exhibit strong interactions with these Lewis bases organic-chemistry.org.

Table 1: Illustrative Binding Constants for the Interaction of this compound with Various Diols at pH 7.4

| Diol (Lewis Base) | Structure | Expected Relative Binding Strength (Keq, M-1) |

| Ethylene Glycol | HOCH₂CH₂OH | Moderate |

| 1,2-Propanediol | HOCH₂CH(OH)CH₃ | Moderate-High |

| 1,3-Propanediol | HO(CH₂)₃OH | Moderate |

| Catechol | C₆H₄(OH)₂ | High |

| Glucose | C₆H₁₂O₆ | High |

Note: The values presented are illustrative and based on general trends observed for alkylboronic acids. Actual experimental values may vary.

Chelation with Amino Alcohols

Amino alcohols represent another important class of Lewis bases that can chelate with this compound. The presence of both a hydroxyl and an amino group allows for the formation of stable five- or six-membered heterocyclic boronate esters. The intramolecular coordination of the nitrogen atom to the boron center can significantly enhance the stability of the complex.

This chelation is particularly effective with 1,2- and 1,3-amino alcohols. The strength of this interaction is also pH-dependent, as the protonation state of the amino group plays a crucial role. The formation of these chelates is a key principle in the design of boronic acid-based sensors and for the temporary protection of functional groups in organic synthesis.

The following table presents plausible reaction yields for the chelation of this compound with representative amino alcohols under typical reaction conditions. These yields reflect the high efficiency expected for such chelation reactions.

Table 2: Illustrative Reaction Yields for the Chelation of this compound with Amino Alcohols

| Amino Alcohol (Lewis Base) | Structure | Product Type | Expected Yield (%) |

| Ethanolamine | HOCH₂CH₂NH₂ | Oxazaborolidine | > 90 |

| 3-Amino-1-propanol | HO(CH₂)₃NH₂ | Oxazaborinane | > 90 |

| (S)-2-Amino-3-phenyl-1-propanol | C₆H₅CH₂CH(NH₂)CH₂OH | Chiral Oxazaborolidine | > 85 |

Note: The yields are illustrative and represent typical outcomes for the chelation of alkylboronic acids under optimized conditions.

Applications of 3 Cyclohexylpropyl Boronic Acid in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Boron-Containing Therapeutic Agents

The incorporation of a boronic acid functional group is a key strategy in the development of potent and selective enzyme inhibitors. The (3-cyclohexylpropyl)boronic acid scaffold, in particular, has been investigated for its potential in creating analogs of established drugs and in the optimization of new lead compounds.

Proteasome Inhibitors: Development of Analogs and Lead Optimization

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, and its inhibition is a validated strategy in cancer therapy. Boronic acid-containing molecules, such as the FDA-approved drugs Bortezomib and Ixazomib, are potent proteasome inhibitors. researchgate.net The this compound moiety has been utilized in the design of analogs inspired by these successful drugs.

The development of these analogs often involves modifying the peptide backbone to which the boronic acid is attached, aiming to improve properties like selectivity, potency, and oral bioavailability. For instance, Delanzomib (CEP-18770) is a reversible and orally available structural analog of Bortezomib, featuring a boronic acid pharmacophore. nih.govnih.gov While it primarily inhibits the chymotrypsin-like (CT-L) activity of the proteasome, it has shown greater selectivity for cancerous cells over normal cells compared to Bortezomib. nih.gov

Ixazomib (MLN9708), the first orally bioavailable proteasome inhibitor, is a capped dipeptide boronic acid that also primarily targets the CT-L activity of the proteasome. nih.govtargetedonc.com In plasma, it rapidly hydrolyzes to its active form, MLN2238. targetedonc.com The design of such inhibitors leverages the ability of the boronic acid to form a stable, yet reversible, adduct with the catalytic threonine residue in the proteasome's active site, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Table 1: Key Proteasome Inhibitors and their Characteristics

| Inhibitor | Class | Mechanism | Key Features |

|---|---|---|---|

| Bortezomib | Dipeptide boronic acid | Reversible inhibitor of the 20S proteasome targetedonc.com | First-in-class proteasome inhibitor nih.gov |

| Ixazomib | Dipeptide boronic acid | Reversible inhibitor of the 20S proteasome nih.govtargetedonc.com | First orally bioavailable proteasome inhibitor nih.gov |

| Delanzomib | Boronate-based | Reversible proteasome inhibitor nih.gov | Orally bioavailable analog of Bortezomib nih.gov |

Enzyme Inhibition Studies: Serine Proteases and Other Enzymes

Boronic acids are recognized as effective inhibitors of serine proteases because they can mimic the tetrahedral transition state of peptide-bond hydrolysis. nih.gov This has led to the exploration of this compound derivatives as inhibitors for a variety of serine proteases involved in different diseases.

Inhibition of Mycobacterial ClpP1P2

The caseinolytic protease (Clp) complex, particularly ClpP1P2, is essential for the viability of Mycobacterium tuberculosis, the causative agent of tuberculosis, making it an attractive drug target. nih.gov Researchers have designed and synthesized substrate-based peptide boronates that inhibit the peptidase activity of Mtb ClpP1P2 in the submicromolar range. nih.gov Some of these inhibitors, which incorporate moieties like the 3-cyclohexylpropyl group, have demonstrated the ability to inhibit the growth of M. tuberculosis cells. nih.govnih.gov The strategy involves creating compounds that selectively bind to the catalytic sites of the bacterial protease over the human proteasome to minimize off-target effects. nih.gov

Anti-Dengue Activity via Flaviviral Protease Inhibition

The NS2B-NS3 protease of the dengue virus is a serine protease that is crucial for viral replication. nih.govnih.gov Consequently, it is a prime target for the development of antiviral drugs. nih.govgoogle.com Boronic acid-containing compounds have been synthesized and evaluated as inhibitors of this viral enzyme. nih.gov The design of these inhibitors often involves creating peptide-like structures that fit into the active site of the protease, with the boronic acid acting as a "warhead" that covalently binds to the catalytic serine residue. The development of potent and selective inhibitors of the flaviviral protease holds promise for the treatment of dengue fever and other flavivirus infections. nih.govnih.gov

β-Lactamase Inhibitors and Antibiotic Combinations

The emergence of bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, is a major public health concern. armchemfront.com Boronic acids have been successfully developed as β-lactamase inhibitors. Vaborbactam, a cyclic boronic acid derivative, is a potent inhibitor of class A and class C β-lactamases. nih.gov When combined with a β-lactam antibiotic like meropenem, it can restore the antibiotic's activity against resistant bacteria. nih.gov The development of analogs of Vaborbactam and other boronic acid-based β-lactamase inhibitors, potentially incorporating structures like the 3-cyclohexylpropyl group, is an active area of research aimed at combating antibiotic resistance. armchemfront.comfrontiersin.orgresearchgate.net These inhibitors act as transition-state analogs, forming a covalent adduct with the catalytic serine residue in the β-lactamase active site. armchemfront.comnih.gov

Table 2: Boronic Acid-Based β-Lactamase Inhibitors

| Inhibitor | Type | Spectrum of Activity |

|---|---|---|

| Vaborbactam | Cyclic boronic acid | Class A and C β-lactamases nih.gov |

| Taniborbactam | Bicyclic boronate | Class A, B, C, and D enzymes researchgate.net |

| QPX7728 | Bicyclic boronate | Class A, B, C, and D enzymes frontiersin.org |

Boronic Acid-Mediated Drug Delivery Systems

The unique chemical properties of boronic acids also make them valuable components in the construction of drug delivery systems. Phenylboronic acid (PBA)-based materials are increasingly being used for the targeted delivery of drugs. nih.gov These systems can be designed to be responsive to specific biological stimuli, such as the acidic microenvironment of tumors. nih.gov

For example, pH-responsive nano-drug delivery systems have been developed using boronic acid/ester transformations. nih.gov These systems can encapsulate anticancer drugs and release them preferentially at the lower pH characteristic of tumor tissues. nih.gov This targeted approach can enhance the therapeutic efficacy of the drug while minimizing systemic toxicity. nih.gov While the direct use of this compound in such systems is not as extensively documented, the principles of boronic acid-mediated drug delivery could certainly be applied to derivatives containing this moiety. The development of such stimuli-responsive nanomaterials represents a promising avenue for improving cancer chemotherapy and other targeted treatments. nih.gov

Glucose-Responsive Systems for Biomedical Applications

The development of glucose-responsive systems, particularly for regulated insulin (B600854) delivery in diabetes management, is a significant area of research. These systems often utilize phenylboronic acids and their derivatives, which can reversibly bind with glucose. rsc.orgnih.govnih.govmdpi.com This interaction is dependent on glucose concentration and can trigger the release of a therapeutic agent from a polymer matrix or hydrogel. nih.govsemanticscholar.org

However, a comprehensive search of scientific and technical databases did not yield any specific studies, research findings, or data tables detailing the synthesis or evaluation of This compound for use in glucose-responsive systems for any biomedical application.

Targeted Delivery Strategies via Carbohydrate Recognition (e.g., Sialic Acid Interactions for Tumor Targeting)

Targeted drug delivery strategies that rely on carbohydrate recognition are a promising approach in modern therapeutics. A key example is the targeting of overexpressed sialic acid on the surface of tumor cells. Certain boronic acids, particularly heterocyclic boronic acids and phenylboronic acid derivatives, have been shown to selectively bind to sialic acid, especially in the acidic microenvironment of tumors. nih.govsci-hub.sersc.orgresearchgate.net This specific interaction can be leveraged to guide drug-loaded nanoparticles or other therapeutic constructs to cancer cells. sci-hub.se

Despite the extensive research into other boronic acids for this purpose, there are no available scientific articles or data that specifically investigate or demonstrate the use of This compound for targeted delivery through carbohydrate or sialic acid recognition.

Enhanced Cytosolic Delivery of Biomacromolecules

The delivery of large biomacromolecules, such as proteins and peptides, into the cell's cytosol is a major challenge in biotherapeutics. chemrxiv.org Boronic acids have been explored as a tool to overcome this barrier by interacting with carbohydrates on the cell surface, which can facilitate enhanced uptake and endosomal escape. chemrxiv.orgnih.govnih.gov Research in this area has involved modifying proteins, peptides, or nanocarriers with boronic acid moieties to improve their cytosolic delivery efficiency. nih.govresearchgate.netresearchgate.net

A review of the current literature indicates that there are no specific research findings or published data on the application of This compound for the enhanced cytosolic delivery of biomacromolecules.

Development of Diagnostic and Imaging Agents

Boronic acids are also utilized in the creation of diagnostic and imaging agents. Their ability to bind with specific biological molecules, such as cell surface carbohydrates that are biomarkers for disease, makes them valuable for developing targeted probes. nih.govnih.gov For instance, boronic acid-functionalized molecules can be designed to detect elevated levels of sialic acid associated with metastatic cancer. nih.gov

There is currently no scientific literature or documented research describing the development or application of This compound as a component in diagnostic or imaging agents.

Contributions of 3 Cyclohexylpropyl Boronic Acid to Materials Science

Integration into Polymer and Supramolecular Architectures

There is no published research on the integration of (3-Cyclohexylpropyl)boronic acid into polymer chains or its use as a building block in supramolecular architectures.

Role in Optoelectronic Materials Development

No studies were found that investigate or report the use of this compound in the development of optoelectronic materials.

Design of Aggregation-Induced Emission (AIE) Materials

There is no evidence in published research to suggest that this compound has been used in the design or synthesis of materials exhibiting Aggregation-Induced Emission.

Analytical and Spectroscopic Characterization of 3 Cyclohexylpropyl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (3-Cyclohexylpropyl)boronic acid. ¹H NMR, ¹³C NMR, and ¹¹B NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. For this compound, characteristic signals would correspond to the protons on the cyclohexyl ring and the propyl chain. The chemical shifts, splitting patterns, and integration of these signals allow for the confirmation of the propyl chain's connection to the cyclohexyl group and the boronic acid moiety.

¹¹B NMR: As boron has two NMR-active nuclei, ¹¹B (80.1% natural abundance) and ¹⁰B, ¹¹B NMR is a powerful tool for directly probing the boron center. nsf.gov The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom. mdpi.com In its trigonal planar (sp²) form, as in the free boronic acid, it exhibits a characteristic chemical shift. Upon forming a tetrahedral (sp³) boronate ester with a diol, this chemical shift changes significantly, providing a clear indication of complexation. nsf.govmdpi.com

The following table summarizes hypothetical ¹H NMR data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.80-0.95 | m | 2H | Cyclohexyl CH₂ |

| 1.10-1.30 | m | 6H | Cyclohexyl CH₂ and Propyl CH₂ |

| 1.60-1.75 | m | 5H | Cyclohexyl CH and Propyl CH₂ |

| 2.50 | t | 2H | CH₂-B(OH)₂ |

| 4.50 | s (broad) | 2H | B(OH)₂ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and investigate the fragmentation patterns of this compound. This technique provides crucial information for confirming the compound's identity and understanding its stability.

Electron transfer experiments have been used to study the fragmentation of boronic acids. nih.gov In such studies, the molecule is ionized, and the resulting fragments are analyzed based on their mass-to-charge ratio (m/z). For alkyl boronic acids like this compound, common fragmentation pathways may involve the loss of the boronic acid group or cleavage of the alkyl chain. A study on cyclohexyl boronic acid under collision-induced dissociation showed that the main dissociation channel yielded BO₂⁻. nih.gov

A hypothetical fragmentation pattern for this compound is presented in the table below.

| m/z | Fragment Ion |

| 170 | [M]⁺ (Molecular Ion) |

| 152 | [M - H₂O]⁺ |

| 125 | [M - B(OH)₂]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 43 | [BO₂]⁻ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique can determine bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural confirmation. diva-portal.org For this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the cyclohexyl ring, the conformation of the propyl chain, and the structure of the boronic acid group, including any intermolecular hydrogen bonding.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. waters.com A reversed-phase HPLC method, using a C18 column, can be developed to assess the purity of this compound. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., mobile phase composition, flow rate, and temperature). By comparing the peak area of the main compound to any impurity peaks, the purity can be accurately determined. The use of a photodiode array (PDA) detector can provide UV spectral information, further aiding in peak identification. waters.com

Gas Chromatography (GC): For volatile derivatives of this compound, such as its boronate esters, GC can be an effective analytical tool.

Column Chromatography: Silica (B1680970) gel column chromatography is a common method for the purification of boronic acids. researchgate.net The choice of eluent is critical and often involves a mixture of polar and non-polar solvents to achieve effective separation from impurities. researchgate.net For boronic acids that are difficult to purify by standard silica gel chromatography, other techniques like derivatization or the use of different stationary phases may be employed. researchgate.netreddit.com

Spectrophotometric Techniques for Quantitative Analysis

Spectrophotometric methods can be utilized for the quantitative analysis of this compound, particularly after derivatization. Boronic acids can react with certain reagents to form colored or fluorescent products, which can then be measured using UV-Vis or fluorescence spectrophotometry. nih.govnih.gov

For example, the reaction of boronic acids with diols can be monitored spectrophotometrically. nih.gov The formation of a boronate ester can lead to a change in the UV-Vis absorption spectrum, and this change can be used to quantify the boronic acid. The development of such a method would involve optimizing reaction conditions like pH and reagent concentration to ensure a quantitative and stable reaction. nih.gov

The following table outlines a hypothetical spectrophotometric analysis.

| Analyte | Derivatizing Agent | Wavelength (nm) | Molar Absorptivity (ε) |

| This compound | Alizarin Red S | 450 | 5,000 M⁻¹cm⁻¹ |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For boronic acids, these calculations can elucidate key properties like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of the boron atom's empty p-orbital, which is central to its Lewis acidity.

Studies on other alkyl and aryl boronic acids have demonstrated that the electronic environment of the boron atom significantly influences the compound's reactivity, particularly in processes like protodeboronation (the cleavage of the carbon-boron bond). For (3-Cyclohexylpropyl)boronic acid, theoretical calculations could predict its susceptibility to this and other reactions, as well as provide insights into its stability. However, specific calculations detailing these aspects for this compound are not currently found in the reviewed literature.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Applications

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are pivotal in medicinal chemistry for designing new drugs and understanding their mechanisms of action. These studies correlate variations in the chemical structure of a series of compounds with their biological activity.

For boronic acids, SAR and QSAR studies have been crucial in the development of therapeutic agents, such as the proteasome inhibitor bortezomib. These analyses have helped to identify key structural features that enhance potency and selectivity. For instance, a study on dipeptidyl boronic acid inhibitors of dipeptidyl peptidase IV highlighted the importance of the stereochemistry and the nature of amino acid residues on inhibitory activity. compchemday.org

While a derivative, ((R)-1-((S)-2-benzamido-3-phenylpropanamido)-3-cyclohexylpropyl)boronic acid, has been synthesized and studied in the context of developing inhibitors for mycobacterial ClpP1P2, a detailed SAR or QSAR analysis focusing on the parent this compound is not available. nih.gov Such an analysis would require a dataset of structurally related compounds and their corresponding biological activities, which has not been established for this specific boronic acid.

Molecular Docking and Dynamics Simulations of Boronic Acid-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. Docking predicts the preferred binding orientation of the ligand in the active site of the protein, while MD simulations provide insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

These techniques are widely applied in the study of boronic acid inhibitors, as the boron atom can form a reversible covalent bond with serine or threonine residues in the active sites of many enzymes. This covalent interaction is a key feature of their inhibitory mechanism.

Although the principles of molecular docking and MD simulations are applicable to this compound, no specific studies have been published that detail its interaction with any biological target. Such investigations would be highly valuable in exploring its potential as a bioactive molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions. For reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling reaction, computational studies have provided detailed insights into the elementary steps, transition states, and intermediates involved.

Furthermore, the mechanism of protodeboronation, a common side reaction for boronic acids, has been extensively studied using computational methods. These studies have revealed the influence of factors such as pH and the nature of the substituents on the rate and pathway of this reaction.

While these general mechanistic studies on boronic acids provide a foundation for understanding the potential reactivity of this compound, specific computational modeling of its reaction mechanisms is yet to be reported.

Future Research Directions and Emerging Paradigms in 3 Cyclohexylpropyl Boronic Acid Chemistry

Catalyst-Free and Sustainable Transformations

A significant trend in modern organic synthesis is the development of catalyst-free and sustainable reaction methodologies to minimize environmental impact and reduce costs. Future research on (3-Cyclohexylpropyl)boronic acid is expected to align with these "green" chemistry principles.

Detailed research is demonstrating the feasibility of catalyst-free transformations for other boronic acids, which can serve as a blueprint for this compound. For instance, methods for the catalyst-free oxidative hydroxylation of aryl boronic acids to phenols using benign oxidants like hydrogen peroxide or sodium perborate in water have been developed. researchgate.net These reactions can be remarkably efficient, with high yields achieved in minutes. researchgate.net The development of similar protocols for this compound could provide a sustainable route to (3-Cyclohexylpropyl)ol.

Furthermore, the potential for catalyst-free cross-coupling reactions involving this compound represents an exciting frontier. While many cross-coupling reactions, such as the Suzuki-Miyaura coupling, traditionally rely on transition metal catalysts, research is emerging on catalyst-free alternatives. These reactions often proceed under mild conditions and can be more tolerant of various functional groups. Exploring the reactivity of this compound in such catalyst-free systems could lead to novel and more environmentally friendly methods for forming carbon-carbon and carbon-heteroatom bonds.

Table 1: Examples of Catalyst-Free Transformations with Boronic Acids

| Transformation | Reactant | Oxidant/Reagent | Solvent | Key Finding |

|---|---|---|---|---|

| Hydroxylation | Arylboronic acids | Sodium perborate | Water | Achieved a 92% yield of phenol in 5 minutes. researchgate.net |

| Hydroxylation | Aryl boronic acids | Hydrogen peroxide | None (solvent-free) | Completed within 1 minute with excellent yields. researchgate.net |

| Cross-Coupling | Tertiary Propargylic Alcohols and Hetero-Areneboronic Acids | Organoboron catalyst | Not specified | Demonstrated the potential for boronic acids to participate in complex, catalyst-free coupling reactions. chemrxiv.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing chemical manufacturing by enabling continuous, efficient, and scalable production. The integration of this compound chemistry with these platforms is a promising area for future investigation.

The synthesis of boronic acids, which can involve organolithium chemistry, is well-suited for flow chemistry setups. organic-chemistry.orgnih.govacs.org Continuous flow reactors offer precise control over reaction parameters such as temperature and mixing, which is crucial for handling highly reactive intermediates. organic-chemistry.org This technology has been successfully applied to the multigram-scale synthesis of various boronic acids with reaction times of less than a second and high throughput. organic-chemistry.orgnih.gov Applying these methods to the synthesis of this compound could significantly improve its production efficiency and safety.

Automated platforms can also accelerate the optimization of reactions involving this compound. By integrating flow reactors with in-line analytical techniques and optimization algorithms, high-throughput screening of reaction conditions can be performed to rapidly identify optimal parameters for yield and purity. rsc.org This approach would be invaluable for developing novel transformations and applications of this compound.

Table 2: Advantages of Flow Chemistry for Boronic Acid Synthesis

| Parameter | Advantage in Flow Chemistry | Relevance to this compound |

|---|---|---|

| Reaction Time | Can be reduced to less than 1 second. organic-chemistry.orgnih.gov | Enables rapid and high-throughput synthesis. |

| Scalability | Suitable for both small-scale and multigram-scale production. organic-chemistry.orgnih.gov | Facilitates seamless transition from laboratory research to industrial production. |

| Safety | Mitigates risks associated with handling hazardous reagents like organolithiums. organic-chemistry.org | Improves the safety profile of the synthesis process. |

| Process Control | Precise control over temperature, mixing, and residence time. organic-chemistry.org | Leads to higher yields and purity of the final product. |

Bioorthogonal Applications and In Vivo Studies

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Boronic acids have emerged as valuable tools in this field, and exploring the bioorthogonal potential of this compound is a compelling future direction.

One key bioorthogonal reaction involving boronic acids is the formation of reversible covalent bonds with 1,2- or 1,3-diols, which are present in many biomolecules like saccharides. wikipedia.org This interaction can be exploited for the site-selective labeling of proteins and other biological macromolecules. nih.gov The cyclohexylpropyl group of this compound could influence its binding affinity and selectivity for specific diol-containing targets, making it a candidate for developing novel bioorthogonal probes.

In vivo studies are crucial for evaluating the biological activity and safety of chemical compounds. While some arylboronic acids have shown in vitro mutagenicity, subsequent in vivo studies have often found them to be non-mutagenic. nih.gov Therefore, conducting in vivo studies on this compound will be essential to assess its potential for therapeutic applications. The low toxicity and "green" nature of boronic acids, which degrade to boric acid, make them attractive for drug design. nih.govmdpi.com

Table 3: Bioorthogonal Strategies Involving Boronic Acids

| Strategy | Description | Potential Application for this compound |

|---|---|---|

| Boronic ester formation | Reaction between a boronic acid and a 1,2-cis diol. nih.gov | Site-selective labeling of glycoproteins and other saccharide-containing biomolecules. |

| Iminoboronate formation | Reaction between 2-formylphenylboronic acid and hydrazine derivatives. nih.govresearchgate.net | Development of novel bioconjugation strategies. |

| Transient groups in cross-coupling | Use of boronic acids in reactions that do not incorporate the boron moiety into the final product. nih.gov | Enabling specific chemical transformations within a biological environment. |

Novel Applications in Sensing and Environmental Remediation

The unique chemical properties of boronic acids make them suitable for a range of applications in sensing and environmental remediation. Future research could unlock the potential of this compound in these areas.

In the field of chemical sensing, boronic acids are widely used for the detection of saccharides due to their ability to form fluorescent boronate esters. wikipedia.orgrsc.orgnih.gov They can also be employed in sensors for other analytes, such as fluoride ions and reactive oxygen species. researchgate.netbath.ac.uknih.gov The specific structure of this compound could be leveraged to design sensors with high selectivity for particular analytes.

For environmental remediation, boronic acid-functionalized materials are being explored for their ability to capture and remove pollutants. For instance, boronic acid-modified bacterial cellulose has been shown to effectively remove enveloped viruses from water. nih.gov The cyclohexyl group in this compound could enhance its interaction with hydrophobic pollutants, suggesting its potential use in developing novel materials for water purification and environmental cleanup.

Table 4: Emerging Applications of Boronic Acids in Sensing and Remediation

| Application Area | Specific Use | Underlying Principle | Potential Role of this compound |

|---|---|---|---|

| Sensing | Saccharide detection | Reversible covalent bonding with diols leading to a fluorescent signal. wikipedia.orgrsc.orgnih.gov | Development of selective glucose sensors for biomedical applications. |

| Anion detection (e.g., fluoride) | Interaction with Lewis basic anions. researchgate.netbath.ac.uk | Creation of sensors for monitoring water quality. | |

| Environmental Remediation | Virus removal from water | Binding to glycoproteins on the viral envelope. nih.gov | Functionalization of membranes and filters for water purification. |

常见问题

Basic: What are the optimal synthetic routes for (3-Cyclohexylpropyl)boronic acid, and how can purity be ensured?

Methodological Answer:

Synthesis of aliphatic boronic acids like this compound typically involves hydroboration of alkenes or alkyl halide borylation. Key considerations include:

- Protecting Groups: Use of pinacol ester intermediates to stabilize the boronic acid during synthesis, as free boronic acids are prone to protodeboronation and polymerization .

- Purification: Prodrug approaches (e.g., esterification) simplify purification via column chromatography, followed by acidic hydrolysis to regenerate the boronic acid .

- Quality Control: Confirm purity using NMR (peaks near δ 30 ppm for trigonal boron) and HPLC-MS to detect boroxine byproducts .

Advanced: How can computational methods guide the design of this compound-derived sensors?

Methodological Answer:

Computational workflows like principal component analysis (PCA) and k-means clustering enable systematic exploration of boronic acid chemical space:

- Descriptor Selection: Extract 613 QSAR parameters (e.g., hydrophobicity, polar surface area) to model structural diversity .

- Cluster Analysis: Partition a virtual library of >5,000 boronic acids into 200 clusters; select representatives from each cluster to maximize diversity while prioritizing in-house availability .

- Binding Prediction: Use molecular docking to predict diol-binding affinity, focusing on cyclohexyl-induced steric effects that enhance selectivity for specific carbohydrates .

Basic: What analytical challenges arise when characterizing this compound via MALDI-MS?

Methodological Answer:

Free boronic acids undergo dehydration/trimerization to boroxines during MALDI-MS, complicating analysis. Solutions include:

- Derivatization: React with diols (e.g., 1,2-ethanediol) or sugars to form cyclic boronic esters, which suppress boroxine formation .

- Matrix Optimization: Use α-cyano-4-hydroxycinnamic acid (CHCA) matrix to enhance ionization efficiency.

- Validation: Compare ESI-MS (soft ionization) results to confirm molecular ion peaks .

Advanced: How do kinetic parameters influence the utility of this compound in real-time glucose monitoring?

Methodological Answer:

Stopped-flow fluorescence assays reveal binding kinetics critical for sensor response time:

- Determination of : For aliphatic boronic acids, values with D-fructose exceed 10 Ms, enabling sub-second equilibrium in physiological pH .

- pH Dependency: The cyclohexyl group may alter the pKa of the boronic acid, shifting the optimal pH range for binding. Measure via titration with fluorescent reporters (e.g., Alizarin Red S) .

- Selectivity Screening: Use microfluidic arrays to test binding against competing diols (e.g., ascorbic acid) .

Basic: What strategies improve the thermal stability of this compound for material science applications?

Methodological Answer:

Thermogravimetric analysis (TGA) identifies structural features enhancing stability:

- Substituent Effects: Aliphatic boronic acids with bulky groups (e.g., cyclohexyl) exhibit higher decomposition temperatures (>250°C) compared to aromatic analogs .

- Degradation Pathways: Monitor mass loss at 150–300°C, correlating with boroxine formation. Stabilize via copolymerization with flame-retardant monomers (e.g., phosphazenes) .

Advanced: How is this compound integrated into rational drug design?

Methodological Answer:

Boronic acids are used as reversible covalent inhibitors or bioisosteres:

- Proteasome Inhibition: Mimic peptide substrates (e.g., Bortezomib’s dipeptidyl boronic acid motif) to target catalytic threonine residues .

- PK/PD Optimization: The cyclohexyl group enhances lipophilicity, improving blood-brain barrier penetration. Assess via logP measurements and in vivo pharmacokinetic studies .